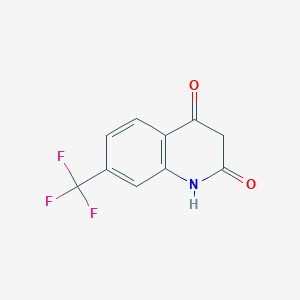
7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group at the 7th position enhances the compound’s chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This method is efficient and allows for the facile synthesis of quinoline derivatives with various substituents on the benzene ring . The reaction typically involves the following steps:
Condensation: Barbituric acid reacts with an aldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization with an aniline derivative to form the quinoline core.
Functionalization: The trifluoromethyl group is introduced at the 7th position through electrophilic substitution.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts such as trityl chloride can be used to enhance the reaction efficiency under mild conditions .
化学反応の分析
Types of Reactions
7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like trifluoromethyl iodide for introducing the trifluoromethyl group.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, antiviral, and antibacterial properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
Quinoline-2,4(1H,3H)-dione: Lacks the trifluoromethyl group, resulting in lower chemical stability and biological activity.
7-Methylquinoline-2,4(1H,3H)-dione: The methyl group at the 7th position provides different electronic properties compared to the trifluoromethyl group.
Uniqueness
7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry and material science .
特性
分子式 |
C10H6F3NO2 |
|---|---|
分子量 |
229.15 g/mol |
IUPAC名 |
7-(trifluoromethyl)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-6-7(3-5)14-9(16)4-8(6)15/h1-3H,4H2,(H,14,16) |
InChIキー |
QCYSAPVYIRRHRF-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(C=C(C=C2)C(F)(F)F)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate](/img/structure/B12511835.png)
![(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12511837.png)
![(R)-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](naphthalen-1-yl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511849.png)
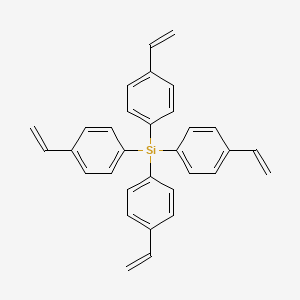
![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)-1-imidazolyl]methyl]benzoic acid](/img/structure/B12511870.png)
![4-(1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl)quinolin-6-ol](/img/structure/B12511875.png)
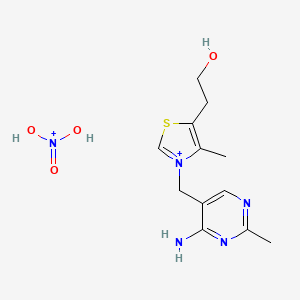
![1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine](/img/structure/B12511883.png)
![[3-(5-Chloro-2-fluorophenyl)-5-methyl-4-isoxazolyl][4-(trifluoromethyl)piperidino]methanone](/img/structure/B12511886.png)
![1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B12511888.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12511889.png)
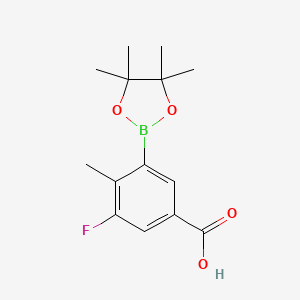
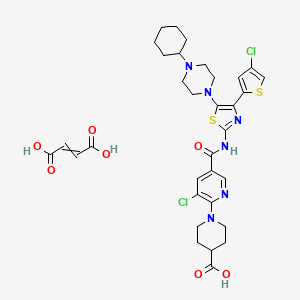
![1-[(Ammoniooxy)methyl]-3-bromobenzene chloride](/img/structure/B12511916.png)
